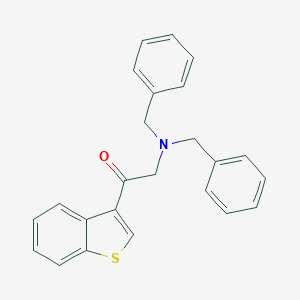![molecular formula C10H12N4OS4 B274526 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B274526.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of thiadiazole derivatives and has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects through various pathways such as inhibiting protein synthesis, inducing apoptosis, and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting protein synthesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In bacterial infections, it has been shown to inhibit the growth of various bacterial strains by interfering with bacterial cell wall synthesis.
实验室实验的优点和局限性
The advantages of using N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit the growth of cancer cells and bacterial strains, and its anti-inflammatory properties. The limitations of using this compound in lab experiments include its potential toxicity, lack of understanding of its mechanism of action, and the need for further research to fully understand its therapeutic potential.
未来方向
There are several future directions for the research on N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide. These include:
1. Further studies on its mechanism of action to fully understand its pharmacological properties.
2. Studies on its potential therapeutic applications in other diseases such as diabetes, cardiovascular diseases, and neurological disorders.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Studies on the toxicity and safety of this compound in animal models and humans.
5. Clinical trials to evaluate its therapeutic potential in humans.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. Further research is needed to fully understand its mechanism of action and therapeutic potential.
合成方法
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-amino-5-(ethylthio)-1,3,4-thiadiazole with 2-chloro-4-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
科学研究应用
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and bacterial infections. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. In bacterial infections, it has been studied for its antibacterial properties and has shown to inhibit the growth of various bacterial strains.
属性
分子式 |
C10H12N4OS4 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H12N4OS4/c1-3-16-10-14-13-8(19-10)12-7(15)5-18-9-11-6(2)4-17-9/h4H,3,5H2,1-2H3,(H,12,13,15) |
InChI 键 |
WFRMEAYMQJWBAI-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C |
规范 SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC(=CS2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
![4-(4-cyclopropyl-5-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B274476.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274478.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)